Product packaging for 6-Iodo-4'-methylaminoflavone(Cat. No.:CAS No. 871101-30-3)

6-Iodo-4'-methylaminoflavone

Cat. No.: B3064117
CAS No.: 871101-30-3
M. Wt: 377.18 g/mol
InChI Key: QIZWRTNISFPGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodo-4'-methylaminoflavone is a synthetic flavone derivative supplied for scientific research and development. It has a molecular formula of C16H12INO2 and a molecular weight of 377.18 g/mol . The compound is identified by the CAS Number 871101-30-3 and is often represented by the SMILES code O=C1C=C(C2=CC=C(NC)C=C2)OC3=C1C=C(I)C=C3, which describes its core chemical structure . Flavonoids and their synthetic analogs are a significant area of investigation in medicinal chemistry due to their diverse biological activities. Specifically, substituted flavones have been extensively studied for their potential anticancer properties. Research on related biflavonoids from natural sources, such as Selaginella doederleinii , has demonstrated favorable in vitro and in vivo anticancer effects, including the inhibition of tumor growth and induction of apoptosis, suggesting the potential value of flavone-based scaffolds in chemopreventive and chemotherapeutic research . As a specialized chemical, this compound serves as a key intermediate for researchers exploring structure-activity relationships and developing novel bioactive molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12INO2 B3064117 6-Iodo-4'-methylaminoflavone CAS No. 871101-30-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

871101-30-3

Molecular Formula

C16H12INO2

Molecular Weight

377.18 g/mol

IUPAC Name

6-iodo-2-[4-(methylamino)phenyl]chromen-4-one

InChI

InChI=1S/C16H12INO2/c1-18-12-5-2-10(3-6-12)16-9-14(19)13-8-11(17)4-7-15(13)20-16/h2-9,18H,1H3

InChI Key

QIZWRTNISFPGTO-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)I

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Iodo 4 Methylaminoflavone

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. nobelprize.orgijciar.come3s-conferences.org Applying this approach to 6-Iodo-4'-methylaminoflavone (I), the primary disconnections are made at the bonds forming the flavone (B191248) core and the key functional groups.

The formation of the 4'-methylamino group can be traced back to a 4'-aminoflavone precursor, which in turn can be derived from a 4'-nitroflavone. The flavone core itself is typically assembled from a 2'-hydroxychalcone (B22705) intermediate. The introduction of the iodine atom at the 6-position can be envisioned to occur on a pre-formed flavone or at the 2'-hydroxyacetophenone (B8834) stage. This leads to the identification of key precursors: a 5'-iodo-2'-hydroxyacetophenone and a 4-nitrobenzoyl chloride or a related activated benzoic acid derivative. Further disconnection of the 4-nitrobenzoyl chloride leads to 4-nitrotoluene, a readily available starting material. The 5'-iodo-2'-hydroxyacetophenone can be prepared from 2'-hydroxyacetophenone through regioselective iodination.

Key Precursors Identified through Retrosynthetic Analysis:

Precursor MoleculeRationale
5'-Iodo-2'-hydroxyacetophenoneProvides the A-ring with the iodo substituent at the correct position.
4-Nitrobenzoyl chlorideServes as the source for the B-ring with the precursor to the methylamino group.
2'-HydroxyacetophenoneA common starting material for the synthesis of the A-ring of flavones.
4-NitrotolueneA basic building block for the B-ring precursor.

Targeted Synthesis of the Flavone Core Structure

The construction of the central flavone core is a critical step in the synthesis of this compound. A widely employed and effective method is the Baker-Venkataraman rearrangement. asianpubs.orgmdpi.com This reaction involves the conversion of a 2'-hydroxyacetophenone derivative into a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the flavone.

An alternative and often high-yielding approach is the oxidative cyclization of 2'-hydroxychalcones. core.ac.ukbanglajol.info Chalcones are biogenetic precursors to flavonoids and can be synthesized through the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). researchgate.netmdpi.com The subsequent cyclization of the chalcone (B49325) to the flavone can be achieved using various reagents, with a common system being iodine in dimethyl sulfoxide (B87167) (DMSO). thieme-connect.com

General Steps for Flavone Core Synthesis via Oxidative Cyclization:

Chalcone Formation: Condensation of 5'-iodo-2'-hydroxyacetophenone with 4-nitrobenzaldehyde (B150856) in the presence of a base (e.g., aqueous KOH) to yield the corresponding 2'-hydroxy-5'-iodo-4-nitrochalcone.

Oxidative Cyclization: The purified chalcone is then heated in a solvent such as DMSO with iodine, which facilitates the cyclization and oxidation to form the 6-iodo-4'-nitroflavone. rhhz.net

Strategic Introduction of the 6-Iodo Moiety

The introduction of the iodine atom at the 6-position of the flavone A-ring requires a regioselective halogenation strategy. The directing effects of the existing substituents on the aromatic ring play a crucial role in achieving the desired substitution pattern. semanticscholar.orgias.ac.insci-hub.se

One effective method for the regioselective iodination of 5,7-dioxygenated flavones involves the use of benzyltrimethylammonium (B79724) dichloroiodate (BTMA·ICl2). researchgate.net For flavones lacking a 7-hydroxy or alkoxy group, direct iodination of the flavone or a suitable precursor is necessary. Iodination of flavones can be achieved using iodine in the presence of an oxidizing agent. For instance, the reaction of a flavone with iodine and bis(trifluoroacetoxy)iodobenzene can yield 3-iodoflavones, highlighting the importance of choosing the correct iodinating system to achieve C-6 iodination. core.ac.uk

A more direct and often preferred strategy is to introduce the iodine atom at an earlier stage of the synthesis. The iodination of 2'-hydroxyacetophenone can be performed to yield a mixture of 3'-iodo and 5'-iodo isomers, from which the desired 5'-iodo-2'-hydroxyacetophenone can be separated. This iodinated precursor is then carried through the synthesis to ensure the final flavone product is iodinated at the 6-position. A study on the iodination of 5,7-dioxygenated flavones showed that with a free hydroxyl group at C-5 and an alkoxy group at C-7, iodination with BTMA·ICl2 resulted in good regioselectivity for the 6-position. researchgate.net Another approach involves the use of thallium(I) acetate (B1210297) to direct the iodination of a 5-hydroxyflavone (B191505) to the 6-position. google.com

Table of Iodination Methods for Flavones and Precursors:

Reagent SystemSubstratePosition of IodinationReference
Benzyltrimethylammonium dichloroiodate (BTMA·ICl2)5-Hydroxy-7-alkoxyflavone6-position (regioselective) researchgate.net
Iodine / Thallium(I) acetate5-Hydroxyflavone6-position (regioselective) google.com
Iodine / DMSO2'-HydroxychalconeCyclization to flavone with potential for concurrent iodination thieme-connect.com
N-Iodosuccinimide (NIS)Suitably protected flavonoidsC-6 or C-8 depending on protecting groups researchgate.net

Amination and Alkylation Procedures for the 4'-Methylamino Group

The final steps in the synthesis of this compound involve the formation of the 4'-methylamino group on the B-ring. This is typically achieved in a two-step process starting from the 6-iodo-4'-nitroflavone intermediate.

First, the nitro group is reduced to an amino group. This reduction can be carried out using various standard methods, such as catalytic hydrogenation (e.g., H2/Pd-C) or, more commonly in laboratory settings, with reducing agents like tin(II) chloride (SnCl2) in ethanol (B145695) or hydrochloric acid. mdpi.comnih.gov This yields 4'-amino-6-iodoflavone.

The subsequent step is the N-methylation of the newly formed amino group. While classic methylation agents like methyl iodide or dimethyl sulfate (B86663) can be used, they are often hazardous. lynchburg.edu A safer and more environmentally friendly alternative is the use of dimethyl carbonate (DMC) in the presence of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). lynchburg.edu This method has been shown to be effective for the methylation of aminoflavones, providing the desired N-methylated product in good yield. lynchburg.edu Another approach for N-methylation involves the use of paraformaldehyde in the presence of a reducing agent, such as a hydrosilane catalyzed by a copper hydride complex. nih.gov

Reaction Scheme for the Formation of the 4'-Methylamino Group:

Reduction of the Nitro Group: 6-Iodo-4'-nitroflavone is treated with SnCl2 in a suitable solvent like ethanol to produce 4'-amino-6-iodoflavone.

N-Methylation: The resulting 4'-amino-6-iodoflavone is then reacted with dimethyl carbonate (DMC) and DBU to yield the final product, this compound. lynchburg.edu

Derivatization Strategies for Structure-Activity Relationship (SAR) Exploration

To investigate the structure-activity relationship (SAR) of this compound, various derivatives can be synthesized by modifying different parts of the molecule. These modifications can provide insights into which structural features are crucial for its biological activity. asianpubs.orgmdpi.comnih.gov

Modification of the Flavone Backbone

Modifications to the core flavone structure can have a significant impact on its properties. For instance, the introduction of substituents at other positions on the A-ring or the B-ring can be explored. The presence of the iodine atom at the 6-position offers a handle for further transformations, such as Suzuki-Miyaura coupling reactions to introduce new aryl or alkyl groups. mdpi.com This palladium-catalyzed cross-coupling reaction is a versatile tool for forming carbon-carbon bonds. mdpi.com

Functional Group Transformations on the Phenyl Ring

The 4'-methylamino group on the B-ring is another key site for derivatization. The nitrogen atom can be further alkylated to form a dimethylamino group or acylated to introduce various amide functionalities. These changes can alter the electronic properties, lipophilicity, and hydrogen-bonding capabilities of the molecule, which are often critical for biological interactions. The synthesis of a series of 2'-chloro-4'-aminoflavone derivatives and their evaluation for anti-proliferative activity demonstrates the utility of such modifications in SAR studies. nih.gov

Advanced Synthetic Techniques and Yield Optimization

The preparation of this compound can be approached through several synthetic routes, often building upon established methods for flavone synthesis, such as the Allan-Robinson reaction or the Baker-Venkataraman rearrangement. However, to enhance efficiency and yield, modern catalytic cross-coupling reactions are increasingly employed.

One of the key challenges in synthesizing this compound is the precise and efficient introduction of the 4'-methylamino group. Advanced methodologies, such as the Buchwald-Hartwig amination, have proven effective for this transformation on similar flavone scaffolds. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In a plausible synthetic route, a 6-iodo-4'-haloflavone precursor could be reacted with methylamine (B109427) in the presence of a palladium catalyst and a suitable ligand to yield the desired product.

The optimization of such a reaction involves screening various parameters to maximize the yield and purity of this compound. Key factors that influence the outcome include the choice of catalyst, ligand, base, and solvent. For instance, different generations of palladium precatalysts and a variety of phosphine-based ligands (e.g., Xantphos, RuPhos) can be tested to find the most effective combination for the specific substrate.

Below is a table summarizing typical conditions and their effects on the yield of analogous aminoflavone syntheses, which can be extrapolated for the optimization of this compound synthesis.

ParameterVariationGeneral Effect on Yield
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Choice can significantly impact catalytic activity and reaction rate.
Ligand Xantphos, RuPhos, BINAPLigand structure influences the stability and reactivity of the catalytic complex. Bulky electron-rich ligands are often preferred.
Base Cs₂CO₃, K₃PO₄, NaOtBuBase strength and solubility affect the deprotonation of the amine and the overall reaction kinetics.
Solvent Toluene, Dioxane, DMFSolvent polarity and boiling point can influence reaction temperature and solubility of reactants and catalysts.
Temperature 80-120 °CHigher temperatures often increase reaction rates but can also lead to catalyst decomposition or side reactions.

This table presents generalized data for the synthesis of aminoflavones via Buchwald-Hartwig amination and serves as a guideline for optimizing the synthesis of this compound.

Furthermore, the synthesis of the 6-iodoflavone backbone itself can be optimized. Traditional methods may involve the direct iodination of a flavone precursor, but this can sometimes lead to mixtures of regioisomers. A more controlled approach involves starting with a pre-functionalized building block, such as 5'-iodo-2'-hydroxyacetophenone, which is then condensed with a suitable benzaldehyde derivative to construct the flavone skeleton.

Radiosynthesis for Isotopic Labeling Applications

The introduction of a radioactive isotope into the structure of this compound is of significant interest for various research applications, particularly in imaging studies. The presence of an iodine atom in the molecule makes it a prime candidate for radioiodination with isotopes such as Iodine-125 (¹²⁵I), Iodine-123 (¹²³I), or Iodine-131 (¹³¹I).

A common and effective method for radioiodination is through an iododestannylation reaction. This involves the synthesis of a non-radioactive organotin precursor, typically a trialkylstannyl derivative, at the position where the radioiodine is to be introduced. For the synthesis of radiolabeled this compound, a 6-(tributylstannyl)-4'-methylaminoflavone precursor would be required.

The radiosynthesis process involves reacting this precursor with a source of radioactive iodide (e.g., Na[¹²⁵I]) in the presence of an oxidizing agent. The oxidizing agent, such as chloramine-T or hydrogen peroxide, facilitates the electrophilic substitution of the stannyl (B1234572) group with the radioiodine.

The reaction parameters for radiosynthesis are critical and must be carefully controlled to achieve high radiochemical yield and purity. The table below outlines typical conditions for the radioiodination of a closely related compound, [¹²⁵I]6-iodo-4'-dimethylaminoflavone, which provides a strong basis for the radiosynthesis of [¹²⁵I]this compound. niph.go.jp

ParameterConditionPurpose
Precursor 6-(Tributylstannyl)-4'-methylaminoflavoneSource of the flavone scaffold for radioiodination.
Radioisotope Na[¹²⁵I]Source of the radioactive iodine.
Oxidizing Agent Chloramine-T, Peracetic acidTo activate the radioiodide for electrophilic substitution.
Solvent Ethanol, Acetic AcidTo dissolve the reactants and facilitate the reaction.
Reaction Time 10-30 minutesShort reaction times are often sufficient for high incorporation.
Purification High-Performance Liquid Chromatography (HPLC)To separate the radiolabeled product from unreacted precursors and byproducts, ensuring high radiochemical purity.

This table is based on the established radiosynthesis of [¹²⁵I]6-iodo-4'-dimethylaminoflavone and is directly applicable to the radiosynthesis of [¹²⁵I]this compound. niph.go.jp

The resulting radiolabeled compound, for instance [¹²⁵I]this compound, can then be used in various in vitro and in vivo studies, where its radioactive decay allows for sensitive detection and quantification. The specific activity of the final product is a crucial parameter, representing the amount of radioactivity per unit mass of the compound, and is often maximized by using high-purity radioisotope and efficient purification methods. niph.go.jp

Elucidation of Biological Activity and Molecular Mechanisms of 6 Iodo 4 Methylaminoflavone

In Vitro Biochemical and Cellular Investigations

Direct Interaction with Biomolecules (e.g., Enzymes, Receptors, Nucleic Acids)

There is no available data from ligand binding studies, affinity determination, or enzyme inhibition and activation kinetics for 6-Iodo-4'-methylaminoflavone. Consequently, key metrics such as K_i and IC_50 values have not been determined or published.

Ligand Binding Studies and Affinity Determination (e.g., K_i, IC_50)

No studies reporting the binding affinity of this compound to any biological target have been identified.

Enzyme Inhibition or Activation Kinetics

There are no published findings on the effects of this compound on enzyme activity.

Modulation of Cellular Signaling Pathways

Research detailing the modulation of any cellular signaling pathways by this compound is not present in the available scientific literature.

Assessment of Key Signaling Protein Phosphorylation and Expression

No information exists regarding the impact of this compound on the phosphorylation or expression levels of key signaling proteins.

Analysis of Transcriptional and Translational Responses

There are no reports on the transcriptional or translational changes induced by this compound in any cell-based model.

Research on this compound Remains Undisclosed

Despite a structured inquiry into the biological activities and molecular mechanisms of the chemical compound this compound, a comprehensive review of publicly available scientific literature reveals a significant lack of specific research on this particular molecule.

Extensive searches for data pertaining to the compound's effects on cellular phenotypes, its antioxidant properties, and its molecular targets have yielded no specific results. Consequently, the elucidation of its biological activity and the intricate molecular mechanisms it may govern remain outside the current scope of published scientific knowledge.

The planned exploration into cellular phenotype alterations, including changes in cell morphology, proliferation, and migration, could not be substantiated with any dedicated studies on this compound. Similarly, investigations into its potential antioxidant mechanisms and its capacity to modulate oxidative stress returned no direct evidence or relevant data. The scientific community has yet to publish any target deconvolution strategies aimed at identifying the specific molecular targets of this compound.

Furthermore, the intended preclinical in vivo mechanistic investigations in biological systems also drew a blank. There is no available research on the molecular target engagement of this compound in animal models, nor are there any studies detailing its in vivo effects on physiological processes that would be relevant to its biological activity. Information regarding its tissue distribution and subcellular localization, which would provide crucial mechanistic insights, is also absent from the scientific record.

While the broader family of flavones has been the subject of extensive research, revealing a wide array of biological activities, this specific iodo and methylamino-substituted derivative appears to be a novel or under-investigated compound. The absence of data prevents any detailed discussion or the creation of data tables as requested.

Future research will be necessary to uncover the potential therapeutic or biological significance of this compound. Until such studies are conducted and their findings published, a detailed scientific article on its specific biological activities and mechanisms of action cannot be compiled.

Preclinical In Vivo Mechanistic Investigations in Biological Systems

Investigation of Biological Interactions in Disease Models Focused on Mechanism

Currently, there is a notable absence of published studies detailing the investigation of this compound in specific disease models. The exploration of its biological interactions and mechanistic pathways in conditions such as cancer, inflammatory disorders, or neurodegenerative diseases awaits dedicated experimental research.

Computational and In Silico Approaches to Mechanistic Understanding

In the absence of extensive laboratory data, computational methods serve as a foundational tool to hypothesize the biological targets and pathways of this compound.

Molecular modeling and docking simulations are instrumental in predicting the binding affinity and interaction patterns of a ligand with a protein target. For flavone (B191248) derivatives, these techniques have been widely applied to understand their interactions with various enzymes and receptors. derpharmachemica.comderpharmachemica.com For this compound, a hypothetical docking study could be performed against a known protein target, such as a kinase or a nuclear receptor, which are common targets for flavones.

The simulation would involve preparing the 3D structure of this compound and the target protein. The docking algorithm would then predict the most likely binding pose and calculate a docking score, which is an estimation of the binding affinity. The analysis of the docked complex could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (potentially involving the iodine atom), that contribute to the binding.

Table 1: Hypothetical Docking Simulation Results for this compound with a Protein Kinase Target

ParameterValue
Protein Target Example Kinase (e.g., Akt1)
Docking Score (kcal/mol) -8.5 (Predicted)
Key Interacting Residues Leu156, Val164, Ala177, Lys179, Glu228, Asp292
Types of Interactions Hydrogen bonds, Hydrophobic interactions, Halogen bond

Note: This data is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not currently published.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For flavone derivatives, QSAR studies have been crucial in identifying the structural features that determine their efficacy as, for example, anticancer or anti-inflammatory agents. benthamdirect.com

A QSAR model for a series of flavones including this compound would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with their biological activities. The presence of the iodine atom at the 6-position and the methylamino group at the 4'-position would be key descriptors in such a model. These substitutions significantly alter the electronic and steric profile of the flavone scaffold, which would be expected to influence its biological activity. A study on flavone and isoflavone (B191592) derivatives indicated that the energy of the lowest unoccupied molecular orbital (LUMO) and the net charges of the carbon atom at position 6 are significant factors governing their cytotoxicity. nih.gov

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its conformational flexibility and its interactions with its environment, such as a protein binding site. For this compound, MD simulations could be used to study the stability of its complex with a potential protein target identified through docking. nih.gov

These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to refine the binding mode predicted by docking. Conformational analysis, as part of these simulations, would explore the different shapes the molecule can adopt, which is crucial for understanding its ability to fit into a specific binding pocket.

Network pharmacology is a holistic approach that aims to understand the effects of a drug on a complex network of biological pathways. frontiersin.orgnih.govnih.gov For this compound, a network pharmacology approach would begin by identifying its potential protein targets using various prediction tools. These predicted targets would then be mapped onto known biological pathways and protein-protein interaction networks.

This analysis could predict the biological processes and signaling pathways that are most likely to be modulated by this compound. For flavonoids in general, network pharmacology studies have revealed their involvement in pathways related to cancer, inflammation, and neuroprotection. frontiersin.orgnih.govmdpi.comfrontiersin.org

Table 2: Predicted Biological Pathways for Flavonoid Compounds via Network Pharmacology

Pathway CategoryPredicted Pathways
Cancer PI3K-Akt signaling pathway, MAPK signaling pathway, Apoptosis
Inflammation NF-kappa B signaling pathway, Toll-like receptor signaling pathway
Neuroprotection Alzheimer's disease pathway, Dopaminergic synapse

Note: This table represents common pathways identified for the broader class of flavonoids and serves as a predictive framework for this compound.

Applications and Advanced Research Paradigms for 6 Iodo 4 Methylaminoflavone

Development as a Chemical Probe for Biological Processes

Chemical probes are small molecules designed to interact with specific protein targets, enabling the study and manipulation of biological processes in living systems. These tools are indispensable for functional genomics, pathway elucidation, and the validation of new therapeutic targets. 6-Iodo-4'-methylaminoflavone, a member of the flavone (B191248) class of compounds, possesses structural features that make it a promising candidate for development into a sophisticated chemical probe. Current time information in Bangalore, IN.ontosight.ai Its flavone core can be systematically modified, while the iodine and methylamino substituents provide specific points for interaction or further chemical alteration. ontosight.ai

The presence of an iodine atom at the 6-position of the flavone ring makes this compound an ideal scaffold for the development of radioligands for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The iodine atom can be substituted with a radioactive isotope, such as Iodine-123 (for SPECT), Iodine-124 (for PET), or Iodine-125 (for in vitro autoradiography), without significantly altering the molecule's core structure and biological activity. This strategy is widely employed in medicinal chemistry to create imaging agents that can visualize and quantify the distribution of specific molecular targets in vivo. osti.govnih.gov

Research into structurally related compounds has validated this approach. For instance, radioiodinated flavone derivatives have been developed as imaging agents for β-amyloid (Aβ) plaques, which are hallmark pathological aggregates in Alzheimer's disease. niph.go.jp A close analog, [¹²⁵I]6-iodo-4'-dimethylaminoflavone ([¹²⁵I]DMFV), has been used in competitive binding assays to screen other potential imaging agents for Aβ aggregates. niph.go.jp This demonstrates the utility of the 6-iodo-flavone scaffold in targeting these specific biomolecular structures. Further supporting this concept, other iodinated heterocyclic molecules, such as IMPY derivatives, have been successfully developed as PET radioligands for imaging Aβ plaques in the human brain, showing good brain penetration and specific binding. nih.govfujita-hu.ac.jp

Table 1: Examples of Iodinated Radioligands for Brain Imaging

Radioligand Target Imaging Modality Key Finding
[¹²⁵I]DMFV β-Amyloid Aggregates Autoradiography Used as a reference compound in binding assays for Aβ plaques. niph.go.jp
[¹²³I/¹²⁵I]IMPY β-Amyloid Aggregates SPECT Showed high initial brain uptake (~7.2% ID/g) and rapid washout in normal mice. nih.govfujita-hu.ac.jp

| [¹⁸F]FEM-IMPY | β-Amyloid Aggregates | PET | A fluorinated derivative of iodinated IMPY that readily penetrates the blood-brain barrier. nih.gov |

Identifying the precise cellular targets of a bioactive small molecule is a critical step in understanding its mechanism of action. One common strategy involves modifying the probe by attaching a reporter tag, such as a fluorescent dye for microscopic visualization or an affinity handle (e.g., biotin) for pull-down experiments and subsequent identification by mass spectrometry. The 4'-methylamino group on this compound provides a reactive site suitable for such chemical modifications.

However, a significant challenge with this approach is that the addition of a bulky tag can interfere with the compound's original binding affinity and specificity, potentially leading to misleading results. To circumvent this issue, several label-free target identification methods have been developed. These techniques utilize the native, unmodified compound to identify its binding partners.

Two prominent label-free methods include:

Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that when a small molecule binds to its protein target, it stabilizes the protein's structure, making it more resistant to degradation by proteases. By treating cell lysates with the compound and then with a protease, the stabilized target protein can be identified as it will remain intact compared to unbound proteins.

Cellular Thermal Shift Assay (CETSA): This technique relies on the concept that a protein becomes more thermally stable upon ligand binding. Cells or cell lysates are treated with the compound and then heated to various temperatures. The target protein, stabilized by the bound ligand, will remain soluble at higher temperatures than its unbound counterpart, allowing for its identification.

Table 2: Comparison of Target Identification Strategies

Method Principle Requirement for Probe Modification Potential Issues
Affinity Tagging Covalent attachment of a reporter tag (e.g., biotin, fluorophore) to the probe for pull-down or imaging. Yes The tag can alter the probe's binding affinity, specificity, and cellular uptake.

| Label-Free Methods (e.g., DARTS, CETSA) | Exploits the change in a target protein's physical properties (e.g., protease resistance, thermal stability) upon ligand binding. | No | Relies on the assumption that binding induces a measurable change in protein stability. |

Role in Medicinal Chemistry and Chemical Biology Research

In medicinal chemistry, this compound serves as a valuable molecular scaffold and a starting point for the synthesis of new therapeutic and diagnostic agents. ontosight.ai Its structure embodies key features that medicinal chemists can exploit and optimize through systematic structure-activity relationship (SAR) studies. Researchers can synthesize libraries of derivatives by modifying the substituents on the flavone rings to enhance potency, improve selectivity for a desired target over off-targets, and optimize pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). The development of radiolabeled CDK4/6 inhibitors for PET imaging of breast cancer is an example of how such scaffolds can be tailored to create highly specific molecular probes for disease diagnosis and monitoring. nih.gov

In the field of chemical biology, this compound and its derivatives are used as tools to dissect complex cellular processes. ontosight.ai By interacting with specific protein targets, these probes can modulate signaling pathways, enzyme activities, or protein-protein interactions. ontosight.ai This allows researchers to study the downstream consequences of inhibiting or activating a particular target in a controlled manner, providing insights into its biological function and its role in disease.

Contribution to Understanding Flavone Structure-Function Relationships

The study of this compound and its analogs contributes significantly to the broader understanding of flavone structure-function relationships. The biological activity of a flavonoid is not determined by its core structure alone, but by the precise number, type, and position of its chemical substituents. ontosight.ai

The two key functional groups of this compound—the iodine atom and the methylamino group—confer specific properties that dictate its interactions with biological macromolecules.

6-Iodo Group: The iodine atom is large, hydrophobic, and highly polarizable. Its presence at the 6-position can significantly influence the molecule's shape and electronic properties, potentially leading to strong van der Waals or halogen bonding interactions within a protein's binding pocket. This can enhance binding affinity and selectivity for a particular target. The synthesis of various 6-iodo-substituted heterocycles is a common strategy to create compounds with novel biological activities. semanticscholar.orgmdpi.com

4'-Methylamino Group: Located on the B-ring, the methylamino group can act as both a hydrogen bond donor and acceptor. This allows it to form specific hydrogen bonds with amino acid residues in a target protein, which is often a key determinant of binding orientation and affinity. Studies on other flavonoids have shown that substitutions at the 4'-position are critical for their inhibitory effects on enzymes like cytochromes P450. ontosight.ai

By systematically comparing the activity of this compound with other flavones that have different substituents at these positions, researchers can map the specific requirements for a desired biological effect, thereby building a predictive model for the rational design of new, more potent, and selective flavonoid-based molecules.

| Flavone Core | - | Provides a rigid, planar scaffold for the precise spatial orientation of functional groups. |

Future Directions and Emerging Research Avenues for 6 Iodo 4 Methylaminoflavone

Design and Synthesis of Next-Generation Derivatives

The future of 6-iodo-4'-methylaminoflavone research will heavily rely on the design and synthesis of next-generation derivatives to explore and optimize its biological activities. Structure-activity relationship (SAR) studies are fundamental in guiding the modification of the flavone (B191248) scaffold to enhance potency, selectivity, and pharmacokinetic properties. wikipedia.orgcollaborativedrug.comdrugdesign.org

Future synthetic strategies will likely focus on:

Modification of the B-ring: The 4'-methylamino group is a key feature. Further exploration of N-alkylation with different chain lengths or the introduction of various functional groups could modulate the compound's interaction with biological targets. For instance, creating a series of analogs with different amine substitutions could fine-tune its activity. mdpi.com

Functionalization of the Flavone Core: The flavone backbone presents multiple sites for modification. The introduction of additional substituents, such as hydroxyl or methoxy (B1213986) groups, on the A and B rings has been shown to significantly influence the anticancer and other biological activities of flavonoids. mdpi.compreprints.org For example, the presence of a hydroxyl group at the 3-position has been linked to increased anticancer activity in some flavonols. who.int

Exploration of Halogen Substituents: While the current compound features an iodine atom at the 6-position, the synthesis of derivatives with other halogens (e.g., bromine, chlorine, fluorine) at this or other positions could provide insights into the role of the halogen in the compound's mechanism of action. mdpi.com Halogenated flavonoids have demonstrated significant anti-proliferative and antiangiogenic activities. mdpi.comnih.gov

Hybrid Molecules: The creation of hybrid molecules by linking this compound to other pharmacologically active moieties, such as those found in other anticancer agents or compounds that improve cell permeability, represents a promising strategy to develop novel therapeutics with dual or enhanced mechanisms of action. mdpi.com

Modern synthetic methodologies, including microwave-assisted synthesis and metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), will be instrumental in the efficient and regioselective synthesis of these new derivatives. semanticscholar.orgjazindia.com

Table 1: Potential Next-Generation Derivatives of this compound and Their Research Rationale

Derivative Class Modification Strategy Scientific Rationale Potential Enhanced Properties
4'-Amino AnalogsVarying the N-alkyl substituent on the 4'-amino group.To probe the steric and electronic requirements of the target binding site.Increased target affinity and selectivity.
Poly-substituted FlavonesIntroduction of hydroxyl or methoxy groups on the A and B rings.To leverage the known contribution of these groups to anticancer and antioxidant activity. mdpi.compreprints.orgEnhanced cytotoxic and antioxidant potential.
Halogenated AnalogsSubstitution of iodine with other halogens (F, Cl, Br) at various positions.To investigate the influence of halogen size and electronegativity on biological activity. mdpi.comModulated pharmacokinetic properties and target interactions.
Flavone HybridsCovalent linking to other bioactive molecules.To create multifunctional compounds with synergistic or novel mechanisms of action. mdpi.comImproved therapeutic efficacy and broader spectrum of activity.

Application of Advanced Biophysical Techniques for Mechanistic Elucidation

A deep understanding of how this compound interacts with its molecular targets is crucial for its development. Advanced biophysical techniques offer powerful tools to elucidate these mechanisms at a molecular level.

Future research should employ a suite of biophysical methods, including:

Fluorescence Spectroscopy: This technique can be used to study the binding of this compound to target proteins, providing information on binding affinity, stoichiometry, and conformational changes upon binding. nih.govmdpi.com

Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding interaction, including enthalpy and entropy changes, which can help to understand the driving forces of the interaction. technion.ac.il

Surface Plasmon Resonance (SPR): SPR is a sensitive technique for real-time analysis of binding kinetics, providing association and dissociation rate constants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information about the complex formed between this compound and its target, revealing the specific atoms involved in the interaction.

X-ray Crystallography: Obtaining a crystal structure of this compound bound to its target protein would offer the most detailed and definitive view of the binding mode, guiding further structure-based drug design.

These techniques, when used in combination, can provide a comprehensive picture of the molecular interactions, which is essential for understanding the compound's mechanism of action and for the rational design of more potent and selective derivatives. dissertation.comdiva-portal.org

Integration with Systems Biology Approaches for Comprehensive Understanding

The biological effects of a compound are rarely limited to a single target. Systems biology and network pharmacology offer a holistic approach to understanding the complex network of interactions between a drug, its targets, and the broader biological system. nih.govbinasss.sa.cr

Future research should integrate systems biology approaches to:

Identify Potential Targets: By analyzing the effects of this compound on global gene expression (transcriptomics) and protein levels (proteomics) in cancer cells, researchers can identify potential molecular targets and signaling pathways affected by the compound.

Construct Drug-Target-Disease Networks: Network pharmacology can be used to construct and analyze the complex interaction networks between this compound, its potential targets, and disease-related pathways, providing insights into its polypharmacological effects. nih.govmdpi.com

Elucidate Mechanisms of Action: By mapping the perturbed pathways, systems biology can help to elucidate the comprehensive mechanism of action of this compound, including its effects on cell proliferation, apoptosis, and other cellular processes. frontiersin.org

Predict Off-Target Effects: These approaches can also help to predict potential off-target effects and toxicities, which is crucial for the early stages of drug development.

The integration of experimental data with computational modeling will be key to building predictive models of the compound's activity and to guide the development of more effective and safer therapeutic strategies.

Exploration of Novel Biological Roles beyond Current Understanding

While flavonoids are well-known for their anticancer properties, the specific biological roles of this compound are likely more diverse. researchgate.net Future research should aim to explore novel biological activities beyond its currently presumed anticancer effects.

Potential areas for investigation include:

Neuroprotective Effects: Flavonoids have shown promise in the context of neurodegenerative diseases. frontiersin.org Investigating the potential of this compound to modulate pathways involved in Alzheimer's or Parkinson's disease could open up new therapeutic applications.

Anti-inflammatory Activity: Chronic inflammation is a hallmark of many diseases. Given that many flavonoids possess anti-inflammatory properties, exploring the effect of this compound on inflammatory pathways and its potential as an anti-inflammatory agent is a logical next step.

Antiviral and Antimicrobial Properties: Some flavonoids have been shown to inhibit the replication of viruses and the growth of bacteria. nih.gov Screening this compound against a panel of pathogens could reveal novel antimicrobial activities.

Modulation of Kinase Signaling: Many flavonoids are known to be kinase inhibitors. frontiersin.org A comprehensive kinase profiling of this compound could identify specific kinases that it targets, providing insights into its mechanism of action and potential therapeutic applications in diseases driven by aberrant kinase activity. nih.gov

The discovery of novel biological roles would significantly broaden the potential applications of this compound and its future derivatives.

Methodological Innovations in Synthetic and Biological Research

Advances in both synthetic chemistry and biological research methodologies will be crucial for accelerating the exploration of this compound.

Future research will benefit from:

High-Throughput Synthesis and Screening: The development of automated and high-throughput synthetic methods will enable the rapid generation of large libraries of derivatives for biological screening. jazindia.com

Novel Drug Delivery Systems: The bioavailability of flavonoids can be a limiting factor. Research into novel drug delivery systems, such as nanoparticles or liposomes, could improve the delivery and efficacy of this compound.

Advanced In Vitro and In Vivo Models: The use of more sophisticated disease models, such as 3D organoids and patient-derived xenografts, will provide more clinically relevant data on the efficacy of the compound.

AI and Machine Learning in Drug Discovery: Artificial intelligence and machine learning algorithms can be employed to analyze large datasets from SAR studies, predict the activity of new derivatives, and identify potential drug-target interactions, thereby accelerating the drug discovery process.

By embracing these methodological innovations, researchers can more efficiently and effectively investigate the therapeutic potential of this compound and its next-generation derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.